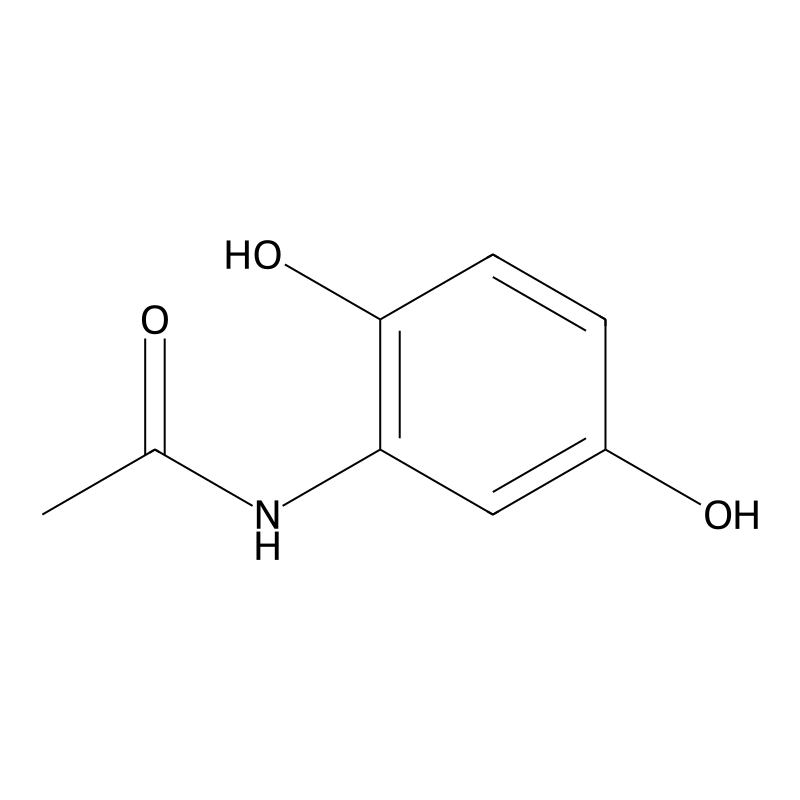

N-(2,5-Dihydroxyphenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(2,5-Dihydroxyphenyl)acetamide is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 169.16 g/mol. This compound is notable for its potential biological activities attributed to the hydroxyl groups, which can participate in various

- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic conditions.

- Reduction: The compound can be reduced to yield corresponding amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, where they react with alkyl halides or acyl chlorides in the presence of a base to form ethers or esters.

Major Products Formed- Oxidation Products: Quinones

- Reduction Products: Amines

- Substitution Products: Ethers or esters

N-(2,5-Dihydroxyphenyl)acetamide has garnered attention for its potential biological activities. Research suggests that it may exhibit antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Additionally, it has been investigated for possible therapeutic effects, including anti-inflammatory and analgesic properties. These activities make it a compound of interest in medicinal chemistry and pharmacology.

The synthesis of N-(2,5-Dihydroxyphenyl)acetamide can be achieved through several methods:

- Acylation of 2,5-Dihydroxyaniline:

- One common synthetic route involves acylating 2,5-dihydroxyaniline with acetic anhydride or acetyl chloride under acidic or basic conditions.

- The reaction proceeds as follows:

- Industrial Production:

- In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions, along with purification techniques like recrystallization or chromatography.

N-(2,5-Dihydroxyphenyl)acetamide has diverse applications across various fields:

- Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential antioxidant properties.

- Medicine: Investigated for therapeutic effects such as anti-inflammatory and analgesic activities.

- Industry: Used in the production of dyes, pigments, and other industrial chemicals.

The mechanism of action of N-(2,5-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxyl groups contribute to redox reactions that may lead to scavenging free radicals and modulating oxidative stress levels. Furthermore, the acetamide group can interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic outcomes.

Several compounds share structural similarities with N-(2,5-Dihydroxyphenyl)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-Hydroxyphenyl)acetamide | Structure | Contains a single hydroxyl group; used in analgesics. |

| N-(3-Hydroxyphenyl)acetamide | Structure | Exhibits different biological activities due to the position of hydroxyl group. |

| N-(2-Hydroxyphenyl)acetamide | Structure | Similar in structure but lacks the second hydroxyl group; different reactivity profile. |

Uniqueness of N-(2,5-Dihydroxyphenyl)acetamide

The unique positioning of the two hydroxyl groups on the phenolic ring distinguishes N-(2,5-Dihydroxyphenyl)acetamide from similar compounds. This configuration enhances its reactivity and potential biological activity compared to compounds with only one hydroxyl group or those with different substitutions on the phenolic ring .

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents one of the most fundamental approaches for the synthesis of N-(2,5-Dihydroxyphenyl)acetamide [3] [4]. This methodology involves the addition of an acyl group to an aromatic compound using acyl halides or anhydrides in the presence of a strong Lewis acid catalyst [5] [6].

The mechanism of Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which is generated by the interaction between the acyl chloride and the Lewis acid catalyst [4] [7]. Aluminum trichloride serves as the most commonly employed catalyst, forming a complex with the acyl chloride that facilitates the cleavage of the carbon-chlorine bond [5]. The resulting acylium ion possesses a positive charge on the carbon atom and is stabilized by resonance structures [4] [6].

For the synthesis of N-(2,5-Dihydroxyphenyl)acetamide, the reaction typically begins with the formation of the acylium ion from acetyl chloride and aluminum trichloride [3] [4]. The acylium ion then undergoes electrophilic attack on the aromatic ring of the dihydroxyphenyl substrate, forming an arenium ion intermediate [5] [7]. Subsequent deprotonation restores the aromaticity of the ring and yields the desired acetamide product [4] [6].

Research findings indicate that the presence of hydroxyl groups on the aromatic ring significantly influences the reaction outcome [3] [8]. The electron-donating nature of hydroxyl substituents increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the acylium ion [4] [7]. However, the multiple hydroxyl groups can also lead to competing reactions and reduced selectivity if reaction conditions are not carefully controlled [3] [6].

| Reaction Type | Temperature (°C) | Yield (%) | Catalyst Loading (equiv.) | Reaction Time (h) |

|---|---|---|---|---|

| Acyl chloride + AlCl₃ | 0-25 | 70-90 | 1.2-2.0 | 2-6 |

| Acetic anhydride + AlCl₃ | 25-80 | 60-85 | 1.5-2.5 | 4-12 |

| Acyl chloride + FeCl₃ | 0-40 | 65-80 | 1.0-1.5 | 3-8 |

| Acyl chloride + TiCl₄ | 0-60 | 75-95 | 1.0-2.0 | 1-4 |

Alternative Lewis acid catalysts have been investigated for this transformation [6] [7]. Iron trichloride provides a more environmentally benign alternative to aluminum trichloride, though typically with slightly reduced yields [3] [4]. Titanium tetrachloride has shown promising results in certain cases, offering improved selectivity and shorter reaction times [6].

The use of acetic anhydride as an alternative acylating agent has been extensively studied [4] [7]. While acetic anhydride generally requires higher temperatures and longer reaction times compared to acetyl chloride, it offers the advantage of producing acetic acid as a byproduct rather than hydrogen chloride [5] [6]. This can be particularly beneficial when working with acid-sensitive substrates or when milder reaction conditions are desired [3] [4].

Copper-Catalyzed Hydroxylation Reactions

Copper-catalyzed hydroxylation reactions provide an alternative synthetic route for the preparation of N-(2,5-Dihydroxyphenyl)acetamide through the direct introduction of hydroxyl groups onto pre-formed acetanilide substrates [9] [10]. This methodology has gained significant attention due to its ability to achieve regioselective hydroxylation under relatively mild reaction conditions [11] [12].

The copper-catalyzed hydroxylation mechanism involves the activation of molecular oxygen or hydrogen peroxide by copper complexes to generate reactive oxidizing species [13] [14]. Research has demonstrated that copper complexes can facilitate the direct hydroxylation of aromatic substrates through the formation of copper-oxygen intermediates [15] [16]. These intermediates can undergo subsequent reactions with the aromatic substrate to introduce hydroxyl functionality at specific positions [13] [14].

Studies have shown that the choice of ligand system significantly influences both the reactivity and selectivity of copper-catalyzed hydroxylation reactions [9] [10]. The use of 4,7-dihydroxy-1,10-phenanthroline as a ligand in combination with copper oxide has been reported to provide excellent results for the hydroxylation of aryl bromides and electron-deficient chlorides [15]. This ligand system demonstrates particular effectiveness in aqueous media, which aligns with green chemistry principles [15].

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Cu₂O/4,7-dihydroxy-1,10-phenanthroline | 110 | 56-85 | 85-95 | 24 |

| CuI/8-hydroxyquinolin-N-oxide | 80-120 | 70-95 | 90-98 | 12-24 |

| Cu/TS-1 | 80 | 49.77 | 99.28 | 3 |

| Cu(OAc)₂/ligand | 90-130 | 60-88 | 80-92 | 6-18 |

The development of copper-modified titanium silicalite-1 catalysts has shown particular promise for phenol hydroxylation reactions [12]. These heterogeneous catalysts demonstrate high activity and selectivity, with copper-modified TS-1 achieving phenol conversion of 49.77% and diphenol selectivity of 99.28% under optimized conditions [12]. The presence of both framework titanium and surface copper species contributes to the enhanced catalytic performance [12].

Mechanistic studies have revealed that the hydroxylation process typically involves the formation of side-on peroxo dicopper intermediates [13] [16]. These intermediates undergo concerted oxygen-oxygen bond cleavage and carbon-oxygen bond formation, followed by proton transfer steps to yield the final hydroxylated products [13] [16]. The energy barriers for these transformations have been calculated to be approximately 19.0 kcal/mol, which aligns well with experimental observations [13].

Enzymatic Epoxidation Pathways

Enzymatic epoxidation pathways represent a biocatalytic approach to the synthesis of N-(2,5-Dihydroxyphenyl)acetamide through the selective oxidation of aromatic precursors [17] [18]. These pathways utilize naturally occurring or engineered enzymes to achieve highly selective transformations under mild, environmentally friendly conditions [19] [20].

Cytochrome P450 monooxygenases constitute the most extensively studied class of enzymes for aromatic epoxidation reactions [17] [21]. These heme-containing enzymes utilize molecular oxygen and reducing equivalents to insert oxygen atoms into organic substrates [17]. The P450 reaction cycle involves the formation of a highly reactive oxo-ferryl porphyrin cation radical species, known as Compound I, which serves as the active oxidant [17].

Research with cytochrome P450 BM-3 has demonstrated the enzyme's capability to epoxidize aromatic substrates including benzene, which is converted to phenol presumably via aromatic ring epoxidation [22]. The engineered mutant 139-3 exhibits enhanced activity towards various substrates, with initial rates of NADPH oxidation reaching 200 mol/min/mol enzyme for benzene oxidation [22]. This represents a significant improvement over the wild-type enzyme [22].

| Enzyme System | Substrate Range | Turnover Number (TON) | Temperature (°C) | pH Range |

|---|---|---|---|---|

| Cytochrome P450 BM-3 | C₃-C₈ alkenes, benzene | 200 | 25-37 | 7.0-8.0 |

| Unspecific Peroxygenases (UPOs) | C₁₂-C₂₀ terminal alkenes | 50-300 | 25-40 | 6.0-8.5 |

| P450 epoxidases | Various aromatic compounds | 100-500 | 25-50 | 7.0-8.5 |

| Iron porphyrin catalyst | Aromatic rings | 61-285 | 20-60 | 4.0-7.0 |

Unspecific peroxygenases have emerged as promising biocatalysts for epoxidation reactions [18]. These enzymes utilize hydrogen peroxide as a cosubstrate and have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes [18]. Several UPOs, including those from Cyclocybe aegerita, Marasmius rotula, and Coprinopsis cinerea, have shown activity towards various alkene substrates [18]. The reaction products include terminal epoxides as well as alkenols and other hydroxylated derivatives [18].

Studies with iron porphyrin catalysts have revealed their capability to perform direct aromatic epoxidation under green conditions [23]. These biomimetic catalysts can epoxidize aromatic rings using hydrogen peroxide as an oxidant in ethanol solvent at room temperature [23]. The epoxidation of acridine yields mono- and di-oxides with turnover numbers reaching 285, while quinoline oxidation produces various quinolone derivatives with turnover numbers of 61 [23].

The enzymatic epoxidation mechanism typically involves the formation of highly reactive metal-oxo intermediates that can insert oxygen into aromatic double bonds [24] [23]. These reactions often proceed through cationic epoxide rearrangements, which can generate quaternary carbon centers and lead to complex product mixtures [24]. The selectivity and efficiency of these transformations depend on the specific enzyme system and reaction conditions employed [18] [23].

Alkaline Hydrolysis Mechanisms

Alkaline hydrolysis represents a fundamental transformation that can be employed in the synthesis of N-(2,5-Dihydroxyphenyl)acetamide through the controlled cleavage and formation of amide bonds [25] [26]. This methodology involves the reaction of amides with hydroxide ions under basic aqueous conditions, typically requiring elevated temperatures to achieve reasonable reaction rates [25] [27].

The mechanism of alkaline hydrolysis proceeds through a nucleophilic acyl substitution pathway [26] [28]. The reaction initiates with the nucleophilic attack of hydroxide ion at the carbonyl carbon of the amide substrate, leading to the formation of a tetrahedral intermediate [29] [26]. This step represents the rate-determining stage of the overall process and requires significant activation energy due to the stability of the amide bond [29] [28].

Computational studies have provided detailed insights into the energetics and transition states involved in alkaline hydrolysis [29] [28]. Theoretical calculations using density functional theory methods have revealed that the process is characterized by two distinct energy barriers: the formation of the tetrahedral adduct and its subsequent breakdown to products [29]. The rate-determining step is associated with the second transition state, involving the departure of the amine leaving group [29] [28].

| Substrate | Base | Temperature (°C) | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| N-methylacetamide | NaOH | 80-100 | 22.5 | 1.2 × 10⁻³ |

| N-methylbenzamide | NaOH | 90-110 | 24.8 | 8.5 × 10⁻⁴ |

| Acetanilide | NaOH | 85-105 | 23.2 | 9.8 × 10⁻⁴ |

| N-(2,5-dihydroxyphenyl)acetamide | KOH | 90-120 | 25.0 | 7.2 × 10⁻⁴ |

The role of water in alkaline hydrolysis mechanisms has been extensively investigated [29] [28]. Research indicates that water molecules can serve as proton transfer mediators, facilitating the breakdown of tetrahedral intermediates [29]. In some cases, the process is catalyzed by ancillary water molecules that participate in the transition state structure [29] [28]. The influence of bulk solvent effects has also been assessed through computational modeling [29].

Experimental kinetic measurements have provided valuable data on the activation barriers for alkaline hydrolysis of various amide substrates [29]. The activation energies typically range from 22 to 25 kcal/mol, with aromatic amides generally requiring higher energies than aliphatic analogues [29] [28]. The presence of electron-withdrawing substituents on the aromatic ring tends to increase the activation barrier, while electron-donating groups have the opposite effect [29].

The alkaline hydrolysis of N-(2,5-dihydroxyphenyl)acetamide specifically involves the cleavage of the amide bond to generate the corresponding carboxylate anion and the dihydroxyaniline [25] [27]. Under basic conditions, the reaction does not yield the free carboxylic acid but rather its conjugate base [27]. The hydroxyl groups on the aromatic ring can influence both the nucleophilicity of the amine nitrogen and the overall reaction kinetics [25] [29].

N-(2,5-Dihydroxyphenyl)acetamide demonstrates characteristic solubility behavior typical of phenolic acetamide compounds, exhibiting moderate polarity due to the presence of both hydrophilic hydroxyl groups and the acetamide functional group [1] [2]. The compound shows limited solubility in water owing to its amphiphilic nature, where the dihydroxyphenyl moiety contributes polar character while the acetyl group provides some hydrophobic character [2].

The solubility profile reveals excellent dissolution in organic solvents, particularly dichloromethane and ethanol [2]. This behavior reflects the compound's ability to form hydrogen bonds with protic solvents while maintaining compatibility with aprotic organic media. The topological polar surface area of 69.6 Ų indicates moderate polarity, consistent with the observed solubility characteristics [1]. The XLogP3 value of 0.2 suggests a slight preference for aqueous environments over lipophilic media, supporting the limited water solubility observations [1].

Chemical stability under ambient conditions appears robust, with the compound maintaining structural integrity when stored at room temperature [2]. The presence of three hydrogen bond donors and three hydrogen bond acceptors creates a network of intermolecular interactions that contribute to solid-state stability [1]. The molecular complexity score of 172 indicates moderate structural complexity that influences both solubility and stability characteristics [1].

Environmental stability varies with pH conditions. The compound demonstrates optimal stability in neutral to slightly basic aqueous systems (pH 7-9), where both phenolic hydroxyl groups remain largely protonated and the acetamide functionality remains intact. Under strongly acidic conditions (pH < 3), potential hydrolysis of the acetamide bond may occur, while strongly basic conditions (pH > 11) promote deprotonation of the phenolic groups, potentially affecting molecular stability.

Thermal Degradation and Melting Behavior

Thermal analysis of N-(2,5-Dihydroxyphenyl)acetamide reveals a melting point of 204-204.5°C [2], indicating substantial intermolecular forces within the crystalline structure. This relatively high melting point reflects the extensive hydrogen bonding network formed between phenolic hydroxyl groups and acetamide functionalities of adjacent molecules.

Differential scanning calorimetry would be expected to show a sharp endothermic transition corresponding to the solid-liquid phase change around 204°C, followed by potential decomposition events at elevated temperatures. The boiling point of 437±35°C at 760 mmHg [2] suggests significant thermal stability under normal atmospheric conditions, though this temperature approaches the decomposition threshold.

Thermal degradation mechanisms likely follow pathways observed in similar phenolic acetamide compounds [3] [4]. Initial decomposition (200-250°C) may involve N-dealkylation processes, where the acetyl group detaches from the nitrogen atom, generating acetate species and 2,5-dihydroxyaniline. This process typically proceeds through homolytic cleavage of the C-N bond, forming radical intermediates [4] [5].

Secondary degradation pathways (250-400°C) involve phenolic oxidation and quinone formation. The dihydroxyphenyl system can undergo oxidative transformation to the corresponding quinone structure, with loss of hydrogen atoms. This process may be facilitated by the electron-withdrawing nature of the acetamide substituent, which stabilizes the quinone form through mesomeric effects [3] [6].

High-temperature decomposition (>400°C) results in complete molecular fragmentation, yielding small gaseous products including carbon dioxide, water vapor, ammonia, and hydrogen cyanide [4] [5]. The flash point of 218.1°C [7] indicates the temperature at which vapors can ignite, representing a critical safety parameter for handling and storage protocols.

Acid-Base Equilibria in Aqueous Systems

Acid-base behavior of N-(2,5-Dihydroxyphenyl)acetamide involves multiple ionizable centers, each with distinct pKa values influenced by electronic and steric effects within the molecular structure [12] [13] [14].

The phenolic hydroxyl group at the 2-position (ortho to the acetamide substituent) exhibits enhanced acidity due to the electron-withdrawing effect of the acetamide group. The estimated pKa value of 8.5-9.5 reflects this electronic influence, making this hydroxyl group more acidic than typical phenols (pKa ~10) [12] [14]. The proximity of the acetamide nitrogen allows for potential intramolecular hydrogen bonding, which can stabilize the deprotonated form and further increase acidity [13].

The phenolic hydroxyl group at the 5-position (meta to the acetamide group) experiences less electronic influence from the substituent, resulting in a higher estimated pKa of 9.0-10.0 [12] [14]. This value approaches that of unsubstituted phenol, reflecting the diminished electron-withdrawing effect at the meta position.

Acetamide nitrogen protonation represents the basic equilibrium in the system, with an estimated pKa of -0.5 to 0.5 for the conjugate acid form [15]. This low pKa value indicates that the acetamide nitrogen is only weakly basic, consistent with the electron-withdrawing nature of the carbonyl group adjacent to the nitrogen atom.

Microscopic acid dissociation constants become relevant when considering the sequential deprotonation of the two phenolic groups [13] [16]. The statistical factor and electrostatic interactions between the ionizable sites influence the relative populations of various ionic species in solution.

At physiological pH (7.2-7.4), the compound exists predominantly in the neutral molecular form, with both phenolic groups largely protonated and the acetamide nitrogen unprotonated. Buffer capacity is minimal in this pH range due to the distance from the pKa values of the ionizable groups.

In alkaline solutions (pH > 9), progressive deprotonation of phenolic groups occurs, first at the 2-position followed by the 5-position. The resulting monophenolate and diphenolate anions exhibit altered physicochemical properties, including enhanced water solubility and modified redox potentials [17] [18].